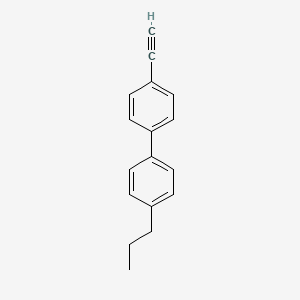

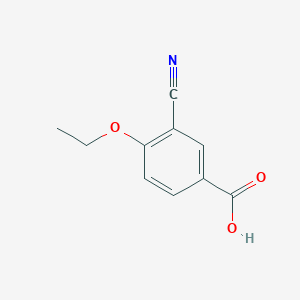

![molecular formula C7H5N3O2 B1591854 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 933754-38-2](/img/structure/B1591854.png)

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Overview

Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized using different pathways. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The high efficiency of the Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the pyrazolo[1,5-a]pyrimidines has been demonstrated .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the 3D model of a compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been widely researched for their anticancer properties. Studies have demonstrated various synthetic pathways to enhance the structural diversity of these compounds, enabling the exploration of their potential as antitumor agents. These derivatives exhibit significant anticancer activities by inhibiting various cancer-related enzymes and pathways, thus presenting a promising scaffold for the development of new anticancer drugs (Arias-Gómez et al., 2021).

Antibacterial and Antifungal Properties

Pyrazolo[1,5-a]pyrimidine derivatives also show potent antibacterial and antifungal activities. They have been synthesized and tested against a range of pathogenic bacteria and fungi, with some compounds demonstrating inhibitory effects comparable to conventional antibiotics. This suggests their potential application in treating infectious diseases (Beyzaei et al., 2017).

Antimicrobial and RNA Polymerase Inhibitory Activity

Research has explored the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives for their antimicrobial activity, including their ability to inhibit RNA polymerase, a key enzyme in the bacterial transcription process. This positions them as potential candidates for developing new antimicrobial agents (Abdallah & Elgemeie, 2022).

SAR Studies and Medicinal Chemistry Insights

Systematic studies have been conducted to understand the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives. These studies provide insights into how modifications in the chemical structure affect biological activity, paving the way for the rational design of molecules with enhanced therapeutic properties (Cherukupalli et al., 2017).

Fluorescent Probes and Photophysical Properties

The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their application in developing fluorescent probes. The fluorescence characteristics of these compounds can be tailored by modifying their substitution patterns, making them useful in various scientific and diagnostic applications (Wu et al., 2008).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been identified as a strategic compound for optical applications . It has been found to target Transient Receptor Potential Canonical 6 (TRPC6) channels, which are considered beneficial for the treatment of diseases including cancer .

Mode of Action

The interaction of this compound with its targets involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ . This interaction results in changes in the absorption and emission behaviors of the compound .

Biochemical Pathways

This compound affects the dynamics of intracellular processes, chemosensors, and the progress of organic materials . The compound’s interaction with its targets influences these biochemical pathways, leading to downstream effects such as changes in absorption and emission behaviors .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound impact its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the dynamics of intracellular processes and the progress of organic materials . It also results in changes in the absorption and emission behaviors of the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the stability of the compound under exposure to extreme pH has been studied .

Safety and Hazards

When handling Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDASVOXREDJRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600982 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933754-38-2 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

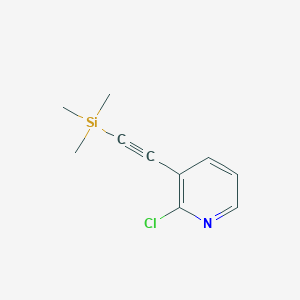

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

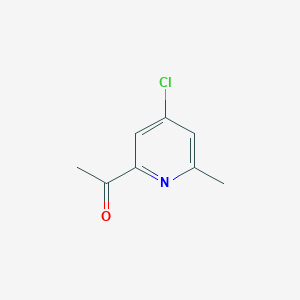

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

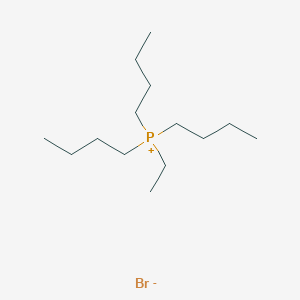

![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)

![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)